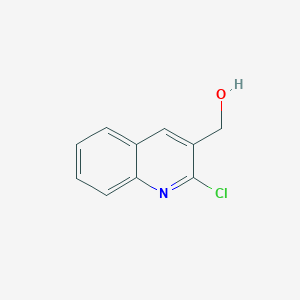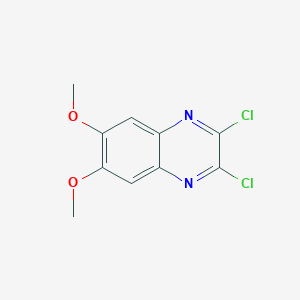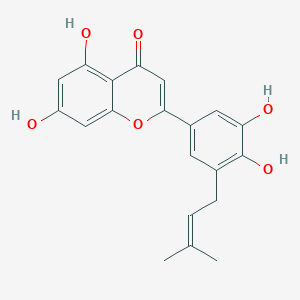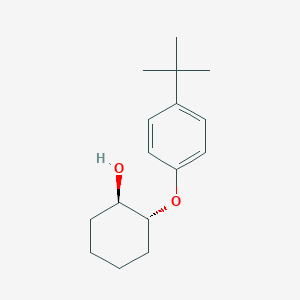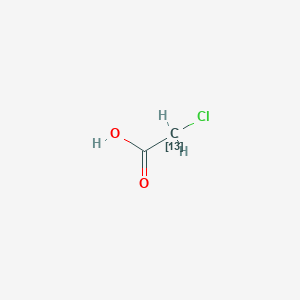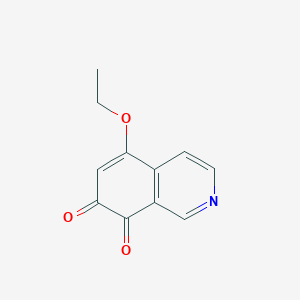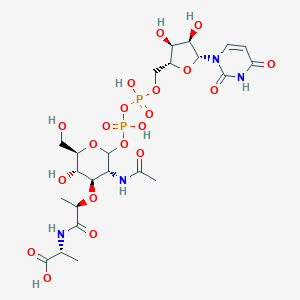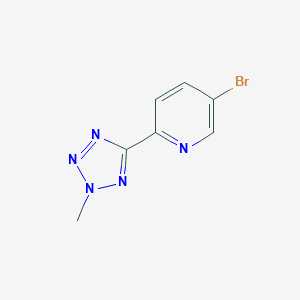
5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
Vue d'ensemble
Description
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is an intermediate in synthesizing Tedizolid-d3 (T013752), a labelled form of Tedizolid, known as TR-700, which is an oral and intravenously administered intracellular antibacterial drug .
Synthesis Analysis
The title compound was synthesized according to a reported procedure . It’s also mentioned that 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is used in the synthesis of Tedizolid-d3 .Molecular Structure Analysis
The crystal structure of 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is triclinic, with parameters a = 8.3319 (4) Å, b = 10.0666 (5) Å, c = 11.4042 (6) Å, α = 107.213 (5)°, β = 99.394 (4)°, γ = 95.540 (4)°, V = 890.71 (8) ų, Z = 4 .Chemical Reactions Analysis
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is an intermediate in synthesizing Tedizolid-d3 . It’s also involved in the one-pot synthesis of tetrazole-1,2,5,6-tetrahydronicotinonitriles .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine is 240.06 g/mol . It has a topological polar surface area of 56.5 Ų .Applications De Recherche Scientifique
Antibacterial Drug Synthesis
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is used as an intermediate in the synthesis of Tedizolid , an oral and intravenous antibacterial drug effective against Gram-positive pathogens .
Chemical Synthesis
This compound serves as a reagent in various chemical synthesis processes due to its reactive bromine and tetrazole groups, which are useful in constructing complex molecules for pharmaceuticals and material science .
Material Science
The brominated pyridine structure of this compound is valuable in material science for creating new materials with specific electronic or photonic properties .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material when studying similar chemical structures or reactions .
Chromatography
It may also be utilized in chromatography as a component to help separate or identify other chemical substances due to its distinct chemical properties .
Life Science Research
The compound’s role in life science research includes its use in molecular biology or biochemistry labs for studying tetrazole-related bioactivity or interactions .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2-(2-methyltetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANKGNBDRWYWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634149 | |
| Record name | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine | |
CAS RN |
380380-64-3 | |
| Record name | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 380380-64-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine?
A1: Understanding the crystal structure of a molecule is crucial for comprehending its physical and chemical properties. Researchers have successfully determined the crystal structure of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine using X-ray diffraction. [] This revealed that the compound crystallizes in the triclinic crystal system with the space group P1̄. [] Such structural information is valuable for predicting molecular interactions and designing further chemical modifications.
Q2: How is 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine utilized in organic synthesis?
A2: 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine serves as a valuable building block in organic synthesis. One notable application is its role in the synthesis of Tedizolid, an antibiotic used to treat bacterial infections. [] Researchers employed a Suzuki coupling reaction, utilizing 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine and a chiral oxazolidinone derivative, to efficiently synthesize Tedizolid in high yield. [] This synthetic route highlights the compound's versatility in constructing complex molecules with pharmaceutical relevance.
Q3: What are the advantages of using 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine in the synthesis of Tedizolid?
A3: The use of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine in the synthesis of Tedizolid presents several advantages. Firstly, the Suzuki coupling reaction employed is highly efficient and proceeds under relatively mild conditions, allowing for a good overall yield. [] Secondly, the reaction exhibits high selectivity, leading predominantly to the desired product with minimal side products. [] These factors make this synthetic route a practical and commercially viable approach for producing Tedizolid.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)

